An In-depth Technical Guide to the Spectral Data of L-Tryptophyl-L-Methionine
An In-depth Technical Guide to the Spectral Data of L-Tryptophyl-L-Methionine
Spectral Data Summary
The following tables summarize the key quantitative spectral data for L-Tryptophan and L-Methionine, the building blocks of L-Tryptophyl-L-Methionine. This information is critical for the interpretation of the dipeptide's spectral characteristics.
Mass Spectrometry Data
| Amino Acid | Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.2252 | 204.089878 |
| L-Methionine | C₅H₁₁NO₂S | 149.211 | 149.05104977[1] |
| L-Tryptophyl-L-Methionine | C₁₆H₂₁N₃O₃S | 335.42 | 335.13036 |
Note: The data for L-Tryptophyl-L-Methionine is calculated based on the structures of the individual amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Chemical Shifts (ppm) in D₂O
| Proton | L-Tryptophan | L-Methionine |
| α-H | ~3.98 | 3.850[2] |
| β-H | ~3.29, ~3.42 | 2.183, 2.122[2] |
| γ-H | - | 2.629[2] |
| Indole Protons | 7.22 (H4), 7.15 (H7), 7.51 (H5), 7.78 (H6), 7.29 (H2) | - |
| S-CH₃ | - | 2.122[2] |
¹³C NMR Chemical Shifts (ppm) in D₂O
| Carbon | L-Tryptophan | L-Methionine |
| Cα | ~55.5 | 56.584[2] |
| Cβ | ~27.5 | 32.395[2] |
| Cγ | - | 31.513[2] |
| C=O | ~174.5 | 177.093[2] |
| Indole Carbons | 128.0 (C2), 109.8 (C3), 124.5 (C4), 119.0 (C5), 121.8 (C6), 111.9 (C7), 138.2 (C8), 118.7 (C9) | - |
| S-CH₃ | - | 16.636[2] |
Note: Chemical shifts can vary depending on the solvent and pH. The provided data is a general reference.
Infrared (IR) Spectroscopy Data
| Functional Group | L-Tryptophan (cm⁻¹) | L-Methionine (cm⁻¹) |
| N-H Stretch (amine) | ~3000-3400 | ~3000-3400 |
| C-H Stretch (aromatic/aliphatic) | ~2850-3100 | ~2850-3000 |
| C=O Stretch (carboxyl) | ~1585-1650 | ~1585-1650 |
| N-H Bend (amine) | ~1500-1600 | ~1500-1600 |
| C-N Stretch | ~1300-1400 | ~1300-1400 |
| C-S Stretch | - | ~600-700 |
Note: The IR spectra of amino acids are complex due to their zwitterionic nature. The listed ranges are approximate.
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| L-Tryptophan | ~280 | ~5,600 M⁻¹cm⁻¹ | Water |
| L-Methionine | No significant absorbance above 220 nm | - | Water |
Note: The UV absorbance of L-Tryptophyl-L-Methionine will be dominated by the tryptophan residue.
Experimental Protocols
The following are detailed methodologies for key experiments used to obtain the spectral data.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of L-Tryptophyl-L-Methionine.
Methodology:
-
Sample Preparation: The dipeptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to facilitate ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a MALDI-TOF instrument, is used.[3]
-
Ionization: Electrospray ionization (ESI) is commonly employed for dipeptides.[3] The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer. For fragmentation analysis (MS/MS), a specific precursor ion (the protonated dipeptide) is selected and subjected to collision-induced dissociation (CID).[4]
-
Data Acquisition: The mass-to-charge ratios (m/z) of the precursor and fragment ions are measured.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and connectivity of atoms in L-Tryptophyl-L-Methionine.
Methodology:
-
Sample Preparation: The dipeptide is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The concentration is typically in the millimolar range.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve better signal dispersion.[5]
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using proton decoupling, to identify the chemical shifts of all carbon atoms.
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in L-Tryptophyl-L-Methionine.
Methodology:
-
Sample Preparation: The solid dipeptide sample is prepared as a KBr (potassium bromide) pellet or as a mull with Nujol. For solution-state analysis, a suitable solvent that does not have interfering absorptions in the regions of interest is used.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The sample is placed in the IR beam path, and an interferogram is collected. The background spectrum (of the KBr pellet or solvent) is also collected.
-
Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The background spectrum is subtracted to yield the spectrum of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To quantify the concentration of L-Tryptophyl-L-Methionine in solution and to study its electronic transitions.
Methodology:
-
Sample Preparation: The dipeptide is dissolved in a UV-transparent solvent, such as water or a buffer solution, to a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A quartz cuvette is filled with the sample solution and placed in the sample beam path. A reference cuvette with the solvent is placed in the reference beam path. The absorbance is scanned over a range of wavelengths (e.g., 200-400 nm).[6]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the dipeptide.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of experiments for the comprehensive spectral analysis of L-Tryptophyl-L-Methionine.
Caption: Experimental workflow for the synthesis and spectral analysis of L-Tryptophyl-L-Methionine.
Caption: Logical relationship of spectral data integration for structure elucidation.
References
- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000044 L-Methionine at BMRB [bmrb.io]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iosrjournals.org [iosrjournals.org]
